![molecular formula C17H13NO6 B2592143 4-(3-Methoxy-3-oxo-1-propenyl)phenyl 3-nitrobenzenecarboxylate CAS No. 331461-77-9](/img/structure/B2592143.png)
4-(3-Methoxy-3-oxo-1-propenyl)phenyl 3-nitrobenzenecarboxylate
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Scientific Research Applications
- Synthesis and Spectroscopic Analysis : Researchers have synthesized this compound and conducted extensive spectroscopic analyses, including FT-IR, FT-Raman, UV-Vis, and NMR studies . These techniques provide valuable information about its molecular structure, vibrational modes, and electronic properties.
- Molecular Docking Studies : Computational simulations have explored the binding affinity of this compound with specific protein targets. Notably, it has shown inhibition potential against MPRO and PLPRO receptors . Such insights are crucial for drug discovery and design.
- Novel Derivatives : Researchers have synthesized related derivatives, such as 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one. These compounds exhibit antimicrobial activity .
- Enzyme Inhibition : Docking simulations revealed that certain derivatives effectively inhibit oxidoreductase enzymes through hydrophobic interactions . This finding suggests potential applications in antibacterial therapies.
- Indole Derivatives : Although not directly related to the compound, indole derivatives have been investigated for antiviral activity . The presence of similar functional groups in our compound may warrant further exploration in this context.
- Nonlinear Optical (NLO) Properties : The NLO analysis of this compound has been conducted, indicating its potential as an NLO material . NLO materials find applications in optical devices and communication systems.
- Molecular Electrostatic Potential (MEP) : Understanding the MEP helps predict reactivity and interactions. Researchers have explored this aspect for our compound .
- Density Functional Theory (DFT) : Theoretical computations using DFT methods (e.g., B3LYP functional) have provided insights into electronic structure, energetics, and stability . These findings aid in understanding chemical behavior.
- Natural Bond Orbital (NBO) Analysis : NBO analysis sheds light on bond strengths and electron delocalization within the molecule .
- Frontier Molecular Orbitals (FMO) : FMO analysis helps predict reactivity and chemical transformations .
- Bioactivity Prediction : The compound’s drug likeness has been assessed, and molecular docking studies have explored its interactions with specific protein targets . These investigations guide potential biological applications.
Drug Development and Molecular Docking Insights
Antimicrobial Activity
Antiviral Properties
Material Science and Nanotechnology
Theoretical Chemistry and Computational Modeling
Biological Applications
properties
IUPAC Name |
[4-[(E)-3-methoxy-3-oxoprop-1-enyl]phenyl] 3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO6/c1-23-16(19)10-7-12-5-8-15(9-6-12)24-17(20)13-3-2-4-14(11-13)18(21)22/h2-11H,1H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUPJMXKXKCUBK-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxy-3-oxo-1-propenyl)phenyl 3-nitrobenzenecarboxylate |
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